REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:26])=[C:17]([N:20]4[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]4)[CH:18]=3)[C:13](=[O:27])[C:12]([C:28]([OH:30])=[O:29])=[CH:11]2)=[C:6]([F:31])[CH:5]=1)([O-:3])=[O:2].Br[CH2:33][C:34]([C:36]1[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=1)=[O:35].C(=O)(O)[O-].[Na+]>CN(C=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:26])=[C:17]([N:20]4[CH2:25][CH2:24][N:23]([CH2:33][C:34]([C:36]5[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=5)=[O:35])[CH2:22][CH2:21]4)[CH:18]=3)[C:13](=[O:27])[C:12]([C:28]([OH:30])=[O:29])=[CH:11]2)=[C:6]([F:31])[CH:5]=1)([O-:3])=[O:2] |f:2.3|
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Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O)F
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
WASH
|
Details
|
after washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Crystallization of the solid residue from CH2Cl2/methanol (10:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |